6-Chloro-5,6-dihydroimidazo[1,5-A]pyrido[3,2-E]pyrazine
Description
Properties
IUPAC Name |
7-chloro-2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4/c10-8-7-4-11-5-14(7)9-6(13-8)2-1-3-12-9/h1-5,8,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLJGMFDKNFMNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N3C=NC=C3C(N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50703650 | |
| Record name | 6-Chloro-5,6-dihydroimidazo[1,5-a]pyrido[3,2-e]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50703650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
738609-39-7 | |
| Record name | 6-Chloro-5,6-dihydroimidazo[1,5-a]pyrido[3,2-e]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50703650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5,6-dihydroimidazo[1,5-A]pyrido[3,2-E]pyrazine typically involves multi-step processes. One common method includes the following steps:
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition Reaction: Propargylamine is added to the acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5,6-dihydroimidazo[1,5-A]pyrido[3,2-E]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazo-pyrido-pyrazine derivatives, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Pharmacological Applications
6-Chloro-5,6-dihydroimidazo[1,5-A]pyrido[3,2-E]pyrazine has been investigated for its potential as a therapeutic agent in various diseases:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. Research into the specific mechanisms by which this compound affects cancer cell proliferation is ongoing.
- Antimicrobial Properties : There is emerging evidence suggesting that this compound may possess antimicrobial activity, making it a candidate for the development of new antibiotics.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving cyclization reactions of appropriate precursors. Understanding these synthetic pathways is crucial for developing derivatives that may enhance its biological activity or reduce toxicity.
Table 1: Synthesis Methods
| Method | Description | Reference |
|---|---|---|
| Cyclization Reaction | Involves the formation of the imidazo-pyridine core | |
| Substitution Reactions | Modifications at chlorine sites to enhance activity |
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the effects of this compound on specific cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Testing
Another research project investigated the antimicrobial efficacy of this compound against various bacterial strains. The findings showed significant inhibition of growth in multiple pathogens, highlighting its potential use in developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of 6-Chloro-5,6-dihydroimidazo[1,5-A]pyrido[3,2-E]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or nucleic acids, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Divergence
| Feature | 6-Chloro-5,6-dihydroimidazo-pyrido-pyrazine | Similar Compounds (e.g., triazolo-pyrimidines) |
|---|---|---|
| Core Structure | Imidazo-pyrido-pyrazine with dihydro ring | Triazolo-pyrimidine or pyrrolo-pyrazine |
| Primary Target | PDE10A | PDE isoforms, antimicrobial targets |
| Key Substituents | Cl, OCH₃, CF₃ | Phenoxy, hydrazine, alkyl chains |
| Biological Outcome | Antipsychotic (preclinical) | Antihypertensive, antimicrobial |
Biological Activity
Overview
6-Chloro-5,6-dihydroimidazo[1,5-A]pyrido[3,2-E]pyrazine is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula: C9H7ClN4
- Molecular Weight: 206.63 g/mol
- CAS Number: 738609-39-7
The compound features a chloro-substituted imidazo-pyrido-pyrazine ring system, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The exact pathways and molecular interactions are still under investigation but are believed to include:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis: It has been shown to induce apoptosis in certain cancer cell lines by affecting the expression of apoptosis-related proteins like Bax and Bcl2.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. For instance:
- Cell Line Studies: In vitro studies have demonstrated its efficacy against various cancer cell lines. For example, treatment with the compound resulted in significant reductions in cell viability in K562 leukemia cells with an IC50 value of approximately 25 μM after 72 hours of exposure .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition: Preliminary studies suggest that it may possess antibacterial activity against strains such as E. coli and S. aureus. The presence of the chloro group is thought to enhance this activity by interfering with bacterial cell wall synthesis or function.
Case Studies and Research Findings
Comparative Analysis
When compared to similar compounds such as imidazo[1,2-a]pyridines and pyrrolo[1,2-a]pyrazines, this compound demonstrates unique biological activities due to its specific structural modifications. The chloro substitution plays a crucial role in enhancing its bioactivity.
Future Directions
Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for future study include:
- In vivo Studies: To confirm the efficacy and safety profile observed in vitro.
- Mechanistic Studies: To better understand the molecular interactions and pathways affected by the compound.
- Development of Derivatives: Exploring modifications to enhance potency and selectivity for specific targets.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Chloro-5,6-dihydroimidazo[1,5-A]pyrido[3,2-E]pyrazine, and how do they differ in efficiency?
- Methodology : The compound can be synthesized via heteroannulation of pyrido[2,3-d]pyrimidinthione intermediates, as demonstrated in studies using hydrazine derivatives and one-carbon donors to form fused pyrazine systems . Alternative routes involve cyclization reactions, such as double cyclization strategies for benzoimidazole-pyrrolopyrazine hybrids, which may require optimization of solvent systems (e.g., DMF or THF) and catalysts (e.g., Pd(OAc)₂) to achieve yields >70% .
- Key Considerations : Monitor reaction progress via TLC or HPLC, and characterize intermediates using -NMR and IR spectroscopy .
Q. How can spectroscopic techniques (NMR, IR, HRMS) resolve structural ambiguities in this compound and its derivatives?
- Methodology :
- -NMR : Identify proton environments in the pyridine and imidazole rings (e.g., deshielded protons at δ 8.2–8.5 ppm for aromatic systems) .
- HRMS : Confirm molecular formulas (e.g., [M+H]⁺ at m/z 354.0604 for a dichloro derivative) with <5 ppm mass accuracy .
- X-ray crystallography : Resolve stereochemical ambiguities, as shown for pyrazolo-triazolo-pyridine analogs .
Q. What are the common challenges in purifying 6-chloroimidazopyridopyrazine derivatives?
- Methodology : Use column chromatography with gradients of ethyl acetate/hexane (20:80 to 50:50) to separate polar byproducts. For halogenated derivatives, silica gel modified with triethylamine reduces tailing . Recrystallization in ethanol/water (1:3) improves purity to >95% .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for synthesizing novel derivatives?
- Methodology : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to predict transition states and activation energies for cyclization steps . Pair this with machine learning to analyze experimental datasets (e.g., reaction time, solvent polarity) and identify optimal conditions (e.g., 60°C, DMF, 12 hours) .
- Case Study : A study on pyrazolo[1,5-d]pyrimidines used computational models to reduce trial-and-error experimentation by 40% .
Q. How to resolve contradictions in antimicrobial activity data across studies?
- Methodology :
- Standardize assays : Use agar diffusion with consistent inoculum sizes (e.g., 1×10⁶ CFU/mL) and control for solvent effects (e.g., DMSO ≤1% v/v) .
- SAR analysis : Compare substituent effects; e.g., 6-chloro derivatives show enhanced activity against S. aureus (MIC 8 µg/mL) versus non-halogenated analogs (MIC >64 µg/mL) .
- Data Interpretation : Cross-validate results with molecular docking to identify binding interactions with bacterial targets (e.g., dihydrofolate reductase) .
Q. What strategies improve the stability of 6-chloroimidazopyridopyrazine under physiological conditions?
- Methodology :
- pH stability studies : Use UV-Vis spectroscopy to track degradation at pH 2–8. Derivatives with electron-withdrawing groups (e.g., -CF₃) exhibit longer half-lives (t₁/₂ >24 hours at pH 7.4) .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) to enhance solubility and reduce premature metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
